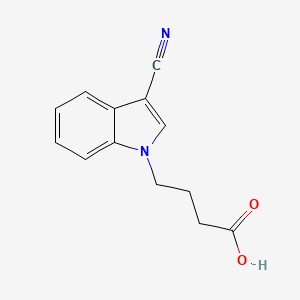
4-(3-Cyano-1H-indol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Cyano-1H-indol-1-yl)butanoic acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group at the 3-position of the indole ring and a butanoic acid side chain at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyano-1H-indol-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the indole ring
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyano-1H-indol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the indole ring or the butanoic acid side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium cyanide (NaCN) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
4-(3-Cyano-1H-indol-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 4-(3-Cyano-1H-indol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The cyano group and the indole ring play crucial roles in its biological activity. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(3-Cyano-1H-indol-1-yl)butanoic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
Indole-3-butyric acid: Another plant hormone used in horticulture for root formation.
4-(1H-Indol-1-yl)butanoic acid: A compound with a similar structure but lacking the cyano group, leading to different chemical and biological properties.
The uniqueness of this compound lies in the presence of the cyano group, which imparts distinct reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
923291-74-1 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-(3-cyanoindol-1-yl)butanoic acid |
InChI |
InChI=1S/C13H12N2O2/c14-8-10-9-15(7-3-6-13(16)17)12-5-2-1-4-11(10)12/h1-2,4-5,9H,3,6-7H2,(H,16,17) |
InChI Key |
WRPYGTQDBAJIKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















